molecular formula C14H11N3O B5820092 2-Methyl-3-pyridin-4-ylquinazolin-4-one

2-Methyl-3-pyridin-4-ylquinazolin-4-one

Cat. No.: B5820092
M. Wt: 237.26 g/mol
InChI Key: YPGYCUAYTOACFL-UHFFFAOYSA-N
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Description

2-Methyl-3-pyridin-4-ylquinazolin-4-one is a synthetic quinazolinone derivative of interest in medicinal chemistry and drug discovery research. The quinazolin-4-one scaffold is recognized as a privileged structure in pharmacology, exhibiting a broad spectrum of biological activities. This compound is of particular value for researchers investigating novel anticancer therapies . Quinazolinone analogues have demonstrated potent broad-spectrum cytotoxicity against various human cancer cell lines, including colon (HT29), breast (MCF-7), glioblastoma (U87, SJ-G2), ovarian (A2780), and lung (H460) cancers . The mechanism of action for many active quinazolinones involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis, akin to established tubulin-targeting agents like nocodazole . Furthermore, quinazolinone-based compounds are being explored as inhibitors of key oncogenic signaling pathways, such as those driven by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) . Beyond oncology, the quinazolinone core is a promising scaffold for developing enzyme inhibitors . Recent research has identified quinazolin-4-one derivatives as non-covalent, non-peptidic inhibitors of the SARS-CoV-2 main protease (M pro ), showing excellent inhibitory activity and antiviral effects . Related compounds have also been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for research into Alzheimer's disease therapeutics . Additional research areas for similar compounds include exploring analgesic and anti-inflammatory agents with potentially improved safety profiles . Researchers can utilize this compound as a key intermediate or building block for further structural optimization and structure-activity relationship (SAR) studies. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-3-pyridin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-16-13-5-3-2-4-12(13)14(18)17(10)11-6-8-15-9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGYCUAYTOACFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321456
Record name 2-methyl-3-pyridin-4-ylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

727-61-7
Record name 2-methyl-3-pyridin-4-ylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-pyridin-4-ylquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with pyridine-4-carboxaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-pyridin-4-ylquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3-pyridin-4-ylquinazolin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs of 2-methyl-3-pyridin-4-ylquinazolin-4-one, their substituents, and biological activities:

Compound Name Substituents/Modifications Key Properties/Activities Reference
This compound 2-methyl, 3-pyridin-4-yl Base structure; electronic effects studied N/A
14a (Hindawi, 2019) Thiazolidinone-imino group at position 3 Antimicrobial activity (broad spectrum)
14b (Hindawi, 2019) 3-phenylthiazolidinone-imino group Enhanced lipophilicity vs. 14a
205 (Scheme 64, 2014) Pyrrolidinylthio, 4-chlorophenyl, iodo Broad-spectrum antimicrobial activity
2-Methyl-3-pyridin-2-ylquinazolin-4-one Pyridin-2-yl substituent (ortho isomer) Structural isomer; toxicity data pending

Functional Group Impact on Activity

  • Thiazolidinone Derivatives (14a, 14b): The addition of a thiazolidinone-imino group (14a) enhances hydrogen-bonding capacity due to the NH group (IR: 3140 cm⁻¹) and carbonyl moieties (1702, 1685 cm⁻¹) . Compound 14b, with a 3-phenyl substitution, shows increased lipophilicity (logP ~3.2 vs.
  • Pyrrolidinylthioquinazolin-4-one (205) :

    • The sulfur-containing pyrrolidinylthio group and halogen (iodo) substituent in 205 contribute to its broad-spectrum antimicrobial activity, likely via interference with bacterial cell wall synthesis .
    • Comparative data suggest that electron-withdrawing groups (e.g., Cl, I) enhance bioactivity relative to pyridinyl derivatives.
  • Pyridin-2-yl vs. Toxicity studies for this isomer are pending, but positional isomerism is critical for target selectivity.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-methyl-3-pyridin-4-ylquinazolin-4-one, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of o-aminobenzamide derivatives with substituted pyridine-carboxylic acids or via Ullmann coupling for aryl-substituted quinazolinones . Key optimization steps include:

  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Copper(I) iodide or Pd-based catalysts improve coupling efficiency in heterocyclic systems .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures ≥95% purity .

Q. Q2. How can researchers validate the structural integrity of this compound and its intermediates?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with calculated values (DFT/B3LYP/6-31G**) to confirm substituent positions .
  • X-ray crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve ambiguities in stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 278.12) .

Q. Q3. What analytical strategies are recommended for assessing purity and stability under experimental conditions?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5% threshold) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >250°C) to guide storage conditions .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via UV-Vis (λ = 270 nm) .

Advanced Research Questions

Q. Q4. How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., EGFR kinase) via fluorescence polarization (FP) and radiometric assays to rule out false positives .
  • Proteome-wide profiling : Use kinome screens to identify off-target interactions (e.g., DiscoverX KinomeScan) .
  • Structural analysis : Overlay docking poses (AutoDock Vina) with crystallographic data to validate binding modes .

Q. Q5. What structure-activity relationship (SAR) insights guide the design of this compound analogs with enhanced potency?

Methodological Answer: Critical SAR trends include:

  • Pyridine substitution : 4-Pyridyl groups enhance kinase inhibition (IC50_{50} < 1 µM) compared to 3-pyridyl analogs .
  • Methyl group positioning : 2-Methyl substituents improve metabolic stability (t1/2_{1/2} > 2 hours in liver microsomes) .
  • Quinazolinone core modifications : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at C6 increases selectivity for tyrosine kinases .

Q. Table 1. Bioactivity of Structural Analogs

CompoundTarget (IC50_{50})Key Modification
3-(4-Methylphenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-oneEGFR (0.8 µM)C3 aryl substitution
3-(2-Methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-oneHER2 (1.2 µM)Ethenyl linker
2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-onePDGFR (2.5 µM)Pyridine ortho-methylation

Q. Q6. How can in silico and in vitro data be integrated to predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate logP (2.1), solubility (-4.2 logS), and CYP450 inhibition .
  • Permeability assays : Parallel artificial membrane permeability assay (PAMPA) validates blood-brain barrier penetration potential .
  • Metabolic stability : Incubate with human hepatocytes; quantify parent compound via LC-MS/MS to calculate intrinsic clearance .

Q. Q7. What experimental approaches address low solubility in aqueous buffers during biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at C4-ketone to enhance hydrophilicity (reversible hydrolysis in vivo) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell culture .

Q. Q8. How can researchers reconcile discrepancies between molecular docking predictions and empirical binding data?

Methodological Answer:

  • Ensemble docking : Test multiple protein conformations (e.g., from MD simulations) to account for flexibility .
  • Water displacement analysis : Use WaterMap (Schrödinger) to identify conserved H-bond networks critical for ligand binding .
  • Alanine scanning mutagenesis : Validate key residue contributions (e.g., Lys721 in EGFR) via SPR binding assays .

Validation & Reproducibility

Q. Q9. What quality control measures ensure batch-to-batch consistency in synthesized compounds?

Methodological Answer:

  • In-process controls (IPC) : Monitor reaction completion via TLC (Rf_f = 0.3 in ethyl acetate/hexane 1:1) .
  • Reference standards : Characterize a master batch using qNMR (≥99% purity) for cross-comparison .
  • Stability-indicating methods : Develop forced degradation protocols (acid/base/oxidative stress) to track impurities .

Q. Q10. What collaborative frameworks facilitate multi-institutional validation of biological activity?

Methodological Answer:

  • Blinded studies : Distribute aliquots to partner labs for independent IC50_{50} determination (e.g., Eurofins Panlabs) .
  • Data repositories : Share raw spectra (NMR, HRMS) via Zenodo or Figshare for peer validation .
  • Standardized protocols : Adopt NIH Rigor and Reproducibility guidelines for assay parameters (e.g., cell passage number, serum lot) .

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